molecular formula C21H16BrN3O2 B3532393 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide

Cat. No. B3532393
M. Wt: 422.3 g/mol
InChI Key: CHCYEALOXXRAMD-UHFFFAOYSA-N
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Description

“N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide” is a benzimidazole derivative . Benzimidazole derivatives are of particular interest due to their diverse biological activity and clinical applications . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by spectral data . The structure includes a benzimidazole ring, which is a significant component in various drugs .


Chemical Reactions Analysis

Benzimidazole derivatives exhibit a wide range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives vary. They are generally white or colorless solids that are highly soluble in water and other polar solvents . The linear formula of a similar compound, N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine, is C15H15N3 .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse, correlating with the substitution pattern around the nucleus . They have been found to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

The safety and hazards of benzimidazole derivatives depend on their specific structures and applications. While some derivatives are used in the treatment of various diseases, others may have potential risks. Therefore, it’s important to handle these compounds with care and use them responsibly .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2/c1-27-19-11-8-14(22)12-16(19)21(26)23-15-9-6-13(7-10-15)20-24-17-4-2-3-5-18(17)25-20/h2-12H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCYEALOXXRAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide
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